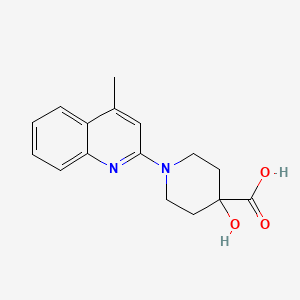

![molecular formula C25H21ClN2O5 B5500906 methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves meticulous preparation and characterization methods. For example, the synthesis of "methyl 4-(4-aminostyryl) benzoate" was achieved through a series of steps and characterized using Fourier transform infrared (FT-IR), 1H and 13C nuclear magnetic resonance (NMR), and UV-Visible analysis (UV-Vis) (Mohamad, Hassan, & Yusoff, 2017). These techniques are essential for confirming the successful synthesis and the purity of the compound.

Molecular Structure Analysis

X-ray crystallography offers profound insights into the molecular structure of compounds. For instance, the structure of "methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate" was determined through single crystal X-ray diffraction analysis, revealing significant conjugations within its moieties and the orientations of its groups (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Reactivity studies provide insights into a compound's behavior under various chemical conditions. The reactivity of "methyl (E,Z)‐2‐(2‐benzoyl‐2‐ethoxycarbonyl‐1‐ethenyl)‐amino‐3‐dimethylaminopro-penoate" with heteroarylhydrazines, leading to different products, demonstrates the compound's versatility in synthetic applications (Strah & Stanovnik, 1997).

Physical Properties Analysis

The study of physical properties, such as thermal stability and liquid crystalline behavior, is crucial for understanding how a compound behaves in different conditions. The synthesis and analysis of "methyl 4-(4-alkoxystyryl)benzoates" highlighted their thermal stability and liquid crystalline properties, which are important for applications in materials science (Muhammad et al., 2016).

Chemical Properties Analysis

Investigations into chemical properties, including photophysical behaviors and reactivities towards various reagents, are fundamental. The synthesis and photophysical properties of derivatives, such as "methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate," demonstrate the impact of substituents on a compound's luminescence properties and quantum yields (Kim et al., 2021).

Wissenschaftliche Forschungsanwendungen

Nitroxide-Mediated Photopolymerization

A study introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter, which decomposes under UV irradiation to generate corresponding radicals. This compound demonstrated efficiency as a conventional photoinitiator and was used in nitroxide-mediated photopolymerization, indicating its application in developing polymeric materials with controlled properties (Guillaneuf et al., 2010).

Polymerization of Methyl Acrylate

Research on the polymerization of methyl acrylate under 60Co γ-ray irradiation with different dithioesters as control agents revealed that the structure of the Z-group in dithioester significantly influences the polymerization behavior. This study contributes to the understanding of 'controlled/living' free-radical polymerization processes, relevant for synthesizing polymers with desired characteristics (Hua et al., 2005).

Synthesis of Schiff Base Derivatives

The synthesis and characterization of methyl 4-(4-aminostyryl) benzoate as a potential precursor in the synthesis of Schiff base derivatives were explored. This compound's characterization suggested its potential as a precursor for forming Schiff base derivatives, which are significant in various chemical reactions and potential material science applications (Mohamad et al., 2017).

Development of Photocrosslinkable Polymers

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties were synthesized and evaluated as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers showed synergistic effects of activity, highlighting their potential in developing new photocrosslinkable materials for industrial applications (Angiolini et al., 1997).

Eigenschaften

IUPAC Name |

methyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5/c1-32-19-13-7-16(8-14-19)15-22(28-23(29)20-5-3-4-6-21(20)26)24(30)27-18-11-9-17(10-12-18)25(31)33-2/h3-15H,1-2H3,(H,27,30)(H,28,29)/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXKIQOUJULXLZ-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)